![molecular formula C20H17N B13812501 7,9,10-trimethylbenzo[c]acridine CAS No. 58430-01-6](/img/structure/B13812501.png)
7,9,10-trimethylbenzo[c]acridine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
7,9,10-Trimethylbenzo[c]acridine is an organic compound with the molecular formula C20H17N. It belongs to the class of acridine derivatives, which are known for their diverse applications in various fields, including chemistry, biology, and medicine. This compound is characterized by its three methyl groups attached to the benzo[c]acridine core, which imparts unique chemical and physical properties .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 7,9,10-trimethylbenzo[c]acridine typically involves the condensation of 1-naphthylamine with 3,4-dimethylaniline in the presence of acetic anhydride. The reaction is carried out under reflux conditions, followed by purification through recrystallization .
Industrial Production Methods: The process may be optimized for higher yields and purity through the use of advanced purification techniques such as column chromatography and crystallization .
Análisis De Reacciones Químicas
Types of Reactions: 7,9,10-Trimethylbenzo[c]acridine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding quinones.
Reduction: Reduction reactions can be performed using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in the formation of dihydro derivatives.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, anhydrous conditions.
Substitution: Nitric acid, halogens (chlorine, bromine), catalysts like iron(III) chloride.
Major Products:
Oxidation: Quinones.
Reduction: Dihydro derivatives.
Substitution: Nitro and halogenated derivatives.
Aplicaciones Científicas De Investigación
Chemistry: Used as a precursor in the synthesis of more complex acridine derivatives.
Mecanismo De Acción
The primary mechanism of action of 7,9,10-trimethylbenzo[c]acridine involves DNA intercalation. The planar structure of the compound allows it to insert between the base pairs of double-stranded DNA, disrupting the helical structure and interfering with DNA replication and transcription. This intercalation is driven by π-stacking interactions and charge transfer between the aromatic rings of the compound and the base pairs of DNA . Additionally, the compound can inhibit topoisomerase enzymes, further preventing DNA replication and leading to cell cycle arrest and apoptosis in cancer cells .
Comparación Con Compuestos Similares
7,9,10-Trimethylbenzo[c]acridine can be compared with other acridine derivatives, such as:
Acridine Orange: Known for its use as a fluorescent dye and DNA intercalator.
Quinacrine: Used as an antimalarial and anticancer agent.
Proflavine: Utilized as an antiseptic and DNA intercalator.
Uniqueness: The presence of three methyl groups at positions 7, 9, and 10 of the benzo[c]acridine core distinguishes this compound from other acridine derivatives. These methyl groups can influence the compound’s electronic properties, reactivity, and interactions with biological molecules, making it a unique candidate for various applications .
Propiedades
Número CAS |
58430-01-6 |
|---|---|
Fórmula molecular |
C20H17N |
Peso molecular |
271.4 g/mol |
Nombre IUPAC |
7,9,10-trimethylbenzo[c]acridine |
InChI |
InChI=1S/C20H17N/c1-12-10-18-14(3)16-9-8-15-6-4-5-7-17(15)20(16)21-19(18)11-13(12)2/h4-11H,1-3H3 |
Clave InChI |
OSZVMYSKVYPBPJ-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC2=C(C=C1C)N=C3C(=C2C)C=CC4=CC=CC=C43 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


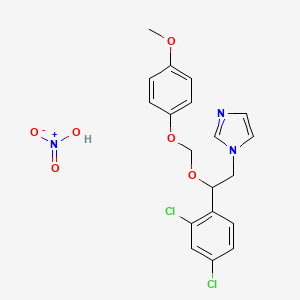


![Benzenemethanamine,N-[3-(4-chlorophenyl)-2-propen-1-yl]-N-methyl-2-nitro-](/img/structure/B13812438.png)

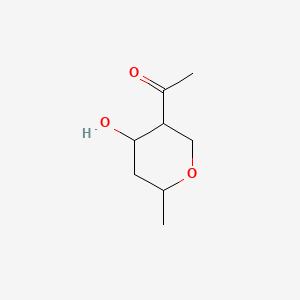
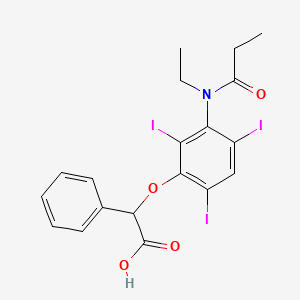
![Acetamide,2-[(1,4-dihydro-5,6-dimethyl-4-oxothieno[2,3-D]pyrimidin-2-YL)thio]-N-(2-ethyl-6-methylphenyl)-](/img/structure/B13812462.png)
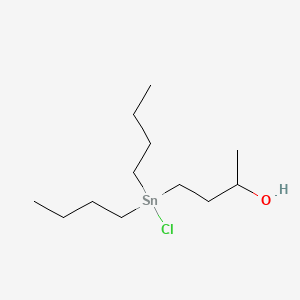
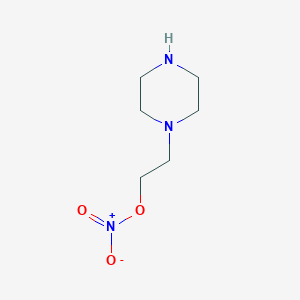
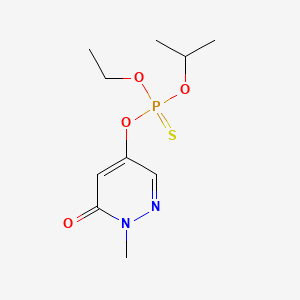

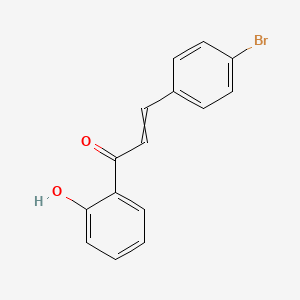
![Ethanol, 2,2'-[[3-chloro-4-[(2-chloro-4-nitrophenyl)azo]phenyl]imino]bis-](/img/structure/B13812509.png)
